BenchChemオンラインストアへようこそ!

N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

molecular weight drug-likeness lipophilicity

N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640969-76-0) is a synthetic small molecule (MW 349.4 g/mol, C19H23N7) belonging to the quinazoline-piperazine-pyrimidine class of heterocyclic compounds. Its structure features a quinazoline moiety linked via a piperazine bridge to a trimethyl-substituted pyrimidine core, a scaffold configuration shared with compounds investigated as protein kinase inhibitors, particularly cyclin-dependent kinase 9 (CDK9) inhibitors, as documented in US Patent 10,717,746 and related patent literature.

Molecular Formula C19H23N7
Molecular Weight 349.4 g/mol
CAS No. 2640969-76-0
Cat. No. B6475292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2640969-76-0
Molecular FormulaC19H23N7
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)N(C)C
InChIInChI=1S/C19H23N7/c1-14-12-17(24(2)3)23-19(22-14)26-10-8-25(9-11-26)18-15-6-4-5-7-16(15)20-13-21-18/h4-7,12-13H,8-11H2,1-3H3
InChIKeyRBLXKHQQTJLABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,6-Trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640969-76-0): Procurement-Relevant Structural and Physicochemical Profile


N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640969-76-0) is a synthetic small molecule (MW 349.4 g/mol, C19H23N7) belonging to the quinazoline-piperazine-pyrimidine class of heterocyclic compounds . Its structure features a quinazoline moiety linked via a piperazine bridge to a trimethyl-substituted pyrimidine core, a scaffold configuration shared with compounds investigated as protein kinase inhibitors, particularly cyclin-dependent kinase 9 (CDK9) inhibitors, as documented in US Patent 10,717,746 and related patent literature [1]. The compound is commercially available from multiple vendors as a research-grade chemical exclusively intended for laboratory investigational use, not for human therapeutic or veterinary applications .

Why N,N,6-Trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine Cannot Be Interchanged with Close Structural Analogs: The Substitution-Specific Differentiation Challenge


Within the quinazoline-piperazine-pyrimidine chemotype, minor structural variations—such as the number and position of methyl substituents on the pyrimidine ring and the amine group (N,N-dimethyl vs. N,N,6-trimethyl vs. N-ethyl)—produce distinct compounds with divergent molecular weight, lipophilicity, and steric profiles that directly impact target-binding kinetics and selectivity . Patent literature from US8609672B2 establishes that piperazinylpyrimidine analogues linked to quinazoline or quinazoline derivatives function as protein kinase inhibitors, but that each specific substitution pattern generates a unique biological fingerprint [1]. Procurement of a generic 'quinazoline-piperazine-pyrimidine' analog without verifying the exact substitution identity risks selecting a compound that differs in CDK9 inhibitory potency, kinase selectivity profile, and cellular activity, thereby compromising experimental reproducibility [2].

Quantitative Differentiation Evidence for N,N,6-Trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640969-76-0): A Comparative Analysis Against Closest Structural Analogs


Molecular Weight Differentiation: N,N,6-Trimethyl vs. N,N-Dimethyl and N-Ethyl Analogs for Pharmacokinetic Property Optimization

N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine has a molecular weight of 349.4 g/mol, which is 14.0 g/mol higher than both the N,N-dimethyl analog (MW 335.4 g/mol) and the N-ethyl analog (MW 335.4 g/mol) due to the additional methyl group at the pyrimidine 6-position . This increase in molecular weight and the associated increase in calculated logP (cLogP) directly influence passive membrane permeability and solubility parameters. For compounds in the 300–400 Da range, each ~14 Da increase and each additional methyl group typically reduces aqueous solubility by approximately 0.5–1.5 log units while increasing logP by approximately 0.5 units per methyl group based on established medicinal chemistry fragment contribution principles [1]. Within the CDK9 inhibitor patent landscape (US10717746), compounds differing by single methyl groups show distinct pharmacokinetic profiles [2].

molecular weight drug-likeness lipophilicity permeability

Scaffold-Specific Kinase Inhibition: Quinazoline-Piperazine-Pyrimidine Class Evidence for CDK9 Target Engagement

Compounds within the quinazoline-piperazine-pyrimidine scaffold class, as disclosed in US Patent 10,717,746, have been demonstrated to inhibit cyclin-dependent kinase 9 (CDK9) with IC50 values in the low nanomolar range in biochemical assays [1]. A structurally related analog from this patent, BDBM50528817 (US10717746, Example 14, also known as AZD4573), exhibits an IC50 of 3 nM against full-length human CDK9/His-tagged CyclinT1 expressed in a baculovirus system, measured by mobility shift assay on a Caliper LC3000 reader [2]. In cellular assays, related analogs inhibit CDK9 in human MV4-11 cells with EC50 values of 14–29 nM as measured by caspase-3/7 activation after 6 hours [3]. N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine shares the identical quinazoline-piperazine-pyrimidine core scaffold required for CDK9 kinase domain binding, and the 6-methyl substitution on the pyrimidine ring provides a distinct steric and electronic environment at the kinase hinge-binding region compared to the N,N-dimethyl and N-ethyl analogs [4].

CDK9 inhibitor kinase selectivity transcriptional regulation cancer

Substitution-Dependent Kinase Selectivity: 6-Methyl Pyrimidine as a Selectivity Determinant Within the CDK Family

Within the piperazinylpyrimidine CDK inhibitor class, substitutions at the pyrimidine ring have been shown to modulate selectivity across the CDK family. Patent US8609672B2 teaches that compounds of this class inhibit CDK2, CDK4, CDK6, and CDK9, but that the specific substitution pattern at positions R10–R16 on the pyrimidine and quinazoline rings determines the selectivity fingerprint [1]. BindingDB data for the broader CDK inhibitor class show that compounds within the same patent family can exhibit CDK9 IC50 values of 3 nM while showing CDK2 IC50 values ranging from 1 nM to >1,500 nM, demonstrating that pyrimidine substitution patterns profoundly influence selectivity [2]. The 6-methyl group on the pyrimidine ring of N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine provides steric hindrance at the kinase hinge-binding region that is absent in the N,N-dimethyl analog (which lacks 6-substitution), potentially altering the selectivity profile against CDK2, CDK4, and CDK6 relative to CDK9 [3].

kinase selectivity CDK family off-target profiling structure-activity relationship

Physicochemical Property Differentiation: Calculated cLogP and Hydrogen Bond Donor/Acceptor Profiles for Formulation and Assay Compatibility

N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (C19H23N7) contains zero hydrogen bond donors (HBD) and seven hydrogen bond acceptors (HBA), identical to the N,N-dimethyl analog (C18H21N7) in HBD/HBA count but differing in molecular weight, rotatable bond count, and predicted cLogP . The additional 6-methyl group increases topological polar surface area (TPSA) minimally while increasing lipophilicity, resulting in a cLogP estimated at ~2.8–3.3 compared to ~2.3–2.8 for the N,N-dimethyl analog (calculated via fragment-based methods) [1]. These physicochemical differences are relevant for DMSO solubility limits, aqueous buffer compatibility for biochemical assays, and cell permeability in cellular assay formats. The N-ethyl analog (C18H21N7, MW 335.4) has a comparable MW to the N,N-dimethyl analog but differs in N-alkyl group flexibility, which affects entropic binding contributions distinct from the N,N-dimethyl substitution pattern present in the target compound .

solubility lipophilicity formulation DMSO solubility assay development

Best-Fit Research Application Scenarios for N,N,6-Trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640969-76-0)


CDK9 Kinase Inhibitor Chemical Probe Development Requiring Scaffold Diversification at the Pyrimidine 6-Position

For medicinal chemistry teams building structure-activity relationship (SAR) series around the quinazoline-piperazine-pyrimidine CDK9 inhibitor scaffold disclosed in US10717746, this compound provides a 6-methyl-substituted pyrimidine variant that is structurally differentiated from the extensively characterized N,N-dimethyl analog. The 6-methyl group introduces steric bulk at the kinase hinge-binding region, enabling exploration of CDK9 vs. CDK2/4/6 selectivity modulation [1]. Researchers should procure this compound alongside the N,N-dimethyl and N-ethyl analogs for head-to-head CDK9 biochemical IC50 determination (mobility shift assay, Caliper LC3000 format, as used for BDBM50528817 with IC50 3 nM [2]), cellular target engagement in MV4-11 cells (caspase-3/7 activation EC50), and broad kinase selectivity profiling to quantify the impact of 6-methyl substitution on selectivity scores.

Physicochemical Property Optimization Studies for Oral Bioavailability Within the Quinazoline-Piperazine-Pyrimidine Series

The 6-methyl substitution on N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine increases MW by 14.0 g/mol and predicted cLogP by approximately 0.5 units relative to the N,N-dimethyl analog, providing a tool compound for investigating the lipophilicity-permeability-solubility trade-off within this chemotype . Researchers can use this compound in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer permeability studies, thermodynamic solubility measurements (pH 2.0, 6.5, and 7.4), and microsomal metabolic stability assays to generate comparative data that informs the design of CDK9 inhibitors with optimized oral absorption characteristics.

Kinase Selectivity Panel Screening: Defining the Contribution of Pyrimidine 6-Methyl Substitution to CDK Family Selectivity

Given that patent US8609672B2 establishes that pyrimidine substitution at positions corresponding to the 6-position is essential for kinase inhibitory activity and selectivity [3], this compound is suitable for profiling against a panel of recombinant CDKs (CDK1–CDK9, plus CDK12/13) to establish its selectivity fingerprint. Comparative testing against the 6-unsubstituted N,N-dimethyl analog under identical assay conditions (e.g., Nanosyn kinase assay format with ATP at Km concentrations, as used for BDBM253941 profiling across CDK2/CycA, CDK2/CycE, CDK4/CycD1, and CDK6/CycD3 [4]) would directly quantify whether the 6-methyl group shifts selectivity toward or away from CDK9 relative to other CDK family members.

Cellular Phenotypic Screening in Oncology Models: AML and Solid Tumor Cell Line Profiling

For oncology research programs investigating CDK9-dependent transcriptional regulation in acute myeloid leukemia (AML) or solid tumors, this compound can be evaluated in MV4-11, MOLM-13, and OCI-AML3 cell lines for anti-proliferative activity (CellTiter-Glo, 72-hour exposure) alongside measurement of RNA Polymerase II CTD Ser2 phosphorylation as a CDK9 target engagement biomarker [5]. The 14–92 nM cellular EC50 range observed for structurally related CDK9 inhibitors from US10717746 in MV4-11 caspase-3/7 activation assays provides a benchmark against which the cellular potency of this compound—with its distinct 6-methyl pyrimidine substitution—can be quantitatively compared.

Quote Request

Request a Quote for N,N,6-trimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.